molecular formula C11H10N4O3S2 B371364 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 298218-04-9

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B371364
CAS No.: 298218-04-9
M. Wt: 310.4g/mol
InChI Key: ZTEXJNMABIVJFD-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . Another study reported the synthesis of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Research on the degradation of acetaminophen by AOPs highlights the utility of thiadiazole derivatives in environmental science. These processes lead to various by-products and involve detailed analysis of degradation pathways, demonstrating the potential of thiadiazole compounds in environmental remediation and the study of biotoxicity effects of degradation products (Qutob et al., 2022).

Carcinogenicity Evaluation of Thiophene Analogues

Thiophene analogues of known carcinogens have been synthesized and evaluated, revealing insights into the structural activity relationships and potential carcinogenicity of compounds containing thiadiazole and thiophene structures. This demonstrates the relevance of such compounds in toxicological studies and carcinogenicity assessments (Ashby et al., 1978).

Antiparasitic Drug Development

The search for novel antimalarial and leishmanicidal drugs has included the exploration of thiadiazole derivatives. These compounds have been identified for their potential in combating parasitic diseases, showcasing the importance of thiadiazole scaffolds in medicinal chemistry for developing new therapeutic agents (Tahghighi & Babalouei, 2017).

Pharmacological Scaffold for Drug Development

Thiadiazoles serve as a significant pharmacological scaffold with a wide range of activities, including antimicrobial, anti-inflammatory, and antiviral properties. This underscores the versatility of thiadiazole compounds in drug discovery and the development of novel therapeutic agents (Mishra et al., 2015).

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXJNMABIVJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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